molecular formula C15H11ClN2OS B3037053 (2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 41526-86-7

(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one

Cat. No. B3037053
CAS RN: 41526-86-7
M. Wt: 302.8 g/mol
InChI Key: HOZKSJKGMLQVHQ-NTEUORMPSA-N
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Description

The compound is a derivative of 4-chromanone and 4-chloroanilino . The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry processes. For instance, the chroman-4-one framework, a significant structural entity in many medicinal compounds, has seen several studies performed to improve its synthesis methodologies .


Molecular Structure Analysis

The molecular structure of such compounds can be complex. For example, a similar compound, 4-[(4-chloroanilino)methyl]-N,N-diethylaniline, has a molecular formula of C17H21ClN2 and a molecular weight of 288.82 .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and may involve multiple proton–electron transfer reactions . Deep learning has been used to predict and rank elementary reactions by first identifying electron sources and sinks, pairing those sources and sinks to propose elementary reactions, and finally ranking the reactions by favorability .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, a similar compound, methyl (4-chloroanilino)methanedithioate, has a molecular formula of CH2 and a molecular weight of 14.02658 .

Scientific Research Applications

Antiproliferative Activity

A study by Matysiak et al. (2016) described the synthesis of novel 4- or 6-(4-methylidene-4H-3,1-benzothiazin-2yl)benzene-1,3-diols, demonstrating their antiproliferative potency against human cancer cell lines. The presence of hydrophobic substituents in the benzenediol ring was found to intensify biological potency (Matysiak et al., 2016).

Synthesis and Reactions

Kozminykh et al. (2002) explored the synthesis of regioisomeric 3-phenacylidene-2,3-dihydro-4H-benzothiazin-2-one and 2-phenacylidene-2,3-dihydro-4H-benzothiazin-3-one, contributing to the understanding of the chemical properties and reactions of benzothiazine derivatives (Kozminykh et al., 2002).

Biological Activity

Abbas and Farghaly (2010) conducted research on 1,4-benzothiazin-2,3-diones, examining their antitumor and antimicrobial activity. Their work highlights the potential medical applications of benzothiazine derivatives (Abbas & Farghaly, 2010).

Antibacterial and Antifungal Activities

Hogale and Uthale (1990) investigated the antibacterial and antifungal activities of various benzothiazine compounds. This study emphasizes the relevance of benzothiazine derivatives in the development of new antimicrobial agents (Hogale & Uthale, 1990).

Antioxidant Activities

Ahmad et al. (2012) synthesized N′-(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides and evaluated their antioxidant activities. This work suggests potential applications of benzothiazine derivatives as antioxidants (Ahmad et al., 2012).

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical properties. For example, methylene chloride, a volatile, colorless liquid with a chloroform-like odor, is used in various industrial processes and is considered a potential occupational carcinogen .

Future Directions

The future directions in the research and development of such compounds could involve improving the synthesis methodologies, exploring their biological and pharmaceutical activities, and investigating their safety and hazards .

properties

IUPAC Name

(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-5-7-11(8-6-10)17-9-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-9,17H,(H,18,19)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZKSJKGMLQVHQ-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CNC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\NC3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
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